molecular formula C16H20N6O B2582437 2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 894043-13-1

2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No. B2582437
CAS RN: 894043-13-1
M. Wt: 312.377
InChI Key: XGKWQCSPQFRBQT-UHFFFAOYSA-N
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Description

The compound “2-((4-((2,4-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is related to the chemical composition of purine and is considered a bioisostere of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Synthesis of Novel Compounds

  • Isoxazolines and Isoxazoles Derivatives Synthesis : Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the chemical's role in generating new molecular architectures with potential for diverse applications (Rahmouni et al., 2014).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Activity : A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and anticancer activities. This illustrates the potential pharmaceutical applications of compounds related to the chemical structure (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalysis and Polymerization

  • N-Heterocyclic Carbene-Organocatalyzed Polymerization : Bakkali-Hassani et al. (2018) explored the use of aminoalcohols, including 2-(methyl amino)ethanol, as initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This research indicates the role of related chemicals in the synthesis of telechelic and block copolymers, highlighting the application in materials science (Bakkali-Hassani et al., 2018).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to have various biological and pharmacological activities . They have shown potential as antiviral, antimicrobial, antitumor agents, and inhibitors of certain enzymes like CDK2 .

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in various biological and pharmacological activities . Therefore, further investigations into the properties and potential applications of these compounds could be a valuable direction for future research.

properties

IUPAC Name

2-[[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-10-4-5-13(11(2)8-10)19-14-12-9-18-22(3)15(12)21-16(20-14)17-6-7-23/h4-5,8-9,23H,6-7H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWQCSPQFRBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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